molecular formula C10H10N2O2S B074602 6-aminonaphthalene-1-sulfonamide CAS No. 1206-43-5

6-aminonaphthalene-1-sulfonamide

Cat. No.: B074602
CAS No.: 1206-43-5
M. Wt: 222.27 g/mol
InChI Key: JMGDYTKDXRQHEE-UHFFFAOYSA-N
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Description

6-aminonaphthalene-1-sulfonamide is an organic compound belonging to the class of 1-naphthalene sulfonic acids and derivatives. It is characterized by a naphthalene moiety carrying a sulfonic acid group at the 1-position and an amino group at the 6-position. This compound is known for its applications in various scientific research fields, particularly in monitoring enzyme activities due to its fluorescent properties .

Mechanism of Action

Target of Action

6-Aminonaphthalene-1-sulfonamide, also known as 6-Amino-1-naphthalenesulfonamide or 6-Aminonaphthalene-1-sulphonamide, is a sulfonamide compound . Sulfonamides are known to target a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) . DHPS is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .

Mode of Action

This compound acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme DHPS, the compound disrupts this pathway, leading to a deficiency of folic acid in the bacteria . As a result, the bacteria cannot synthesize DNA or RNA, which inhibits their growth and multiplication .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the folic acid synthesis pathway, the compound prevents the bacteria from synthesizing DNA or RNA . This leads to a bacteriostatic effect, meaning that it inhibits the growth of bacteria without necessarily killing them .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-naphthylamine with sulfuric acid to form 1-naphthalenesulfonic acid, which is then subjected to nitration and subsequent reduction to yield 6-amino-1-naphthalenesulfonamide .

Industrial Production Methods: In industrial settings, the production of 6-aminonaphthalene-1-sulfonamide may involve large-scale sulfonation and nitration processes, followed by catalytic hydrogenation to achieve the desired amino group placement. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-aminonaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalenesulfonamides and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

6-aminonaphthalene-1-sulfonamide is widely used in scientific research due to its fluorescent properties. Some key applications include:

Comparison with Similar Compounds

Uniqueness: 6-aminonaphthalene-1-sulfonamide is unique due to its specific structural configuration, which provides distinct fluorescent properties and makes it highly suitable for enzyme activity assays. Its ability to form stable fluorescent products upon enzymatic cleavage sets it apart from other similar compounds .

Properties

IUPAC Name

6-aminonaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGDYTKDXRQHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152922
Record name 6-Amino-1-naphthalenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-43-5
Record name 6-Amino-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-naphthalenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-1-naphthalenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminonaphthalene-1-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 6-amino-1-naphthalenesulfonamide (ANSN) and what is its primary application in the provided research articles?

A1: 6-amino-1-naphthalenesulfonamide (ANSN) is a fluorescent compound used as a leaving group in the design of synthetic substrates for serine proteases. [, , ] These enzymes, crucial in processes like blood coagulation and fibrinolysis, cleave peptide bonds. When a serine protease cleaves a peptide bond linked to ANSN, the released ANSN exhibits a significant increase in fluorescence, enabling researchers to monitor enzyme activity with high sensitivity.

Q2: Can you provide a specific example of an ANSN-based substrate and its target serine protease?

A3: One example is the substrate ZGGRR-ANSNH(cyclo-C6H11), which displays significant selectivity for activated protein C (APC) compared to other enzymes like thrombin and factor Xa. [] This substrate leverages the structural preferences of APC for specific amino acid sequences and the properties of the cyclohexyl-substituted ANSN leaving group to achieve this high selectivity.

Q3: What advantages do ANSN-based substrates offer over other fluorogenic substrates for studying serine proteases?

A4: ANSN-based substrates offer enhanced sensitivity and specificity compared to substrates utilizing other fluorescent leaving groups like p-nitroaniline or 7-amino-4-methylcoumarin. [] This advantage stems from ANSN's inherently higher quantum fluorescent yield and the flexibility to modify its sulfonamide moiety, allowing researchers to fine-tune the substrate's properties for specific serine proteases. Furthermore, researchers have successfully quantified serine proteases at picomolar and even femtomolar concentrations using ANSN-based substrates, highlighting their exceptional sensitivity. [] This increased sensitivity is crucial for studying these enzymes in complex biological systems where their concentrations might be very low.

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